(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The key steps include the formation of the phosphanyl and sulfinamide groups, followed by their coupling with the trifluoromethylphenyl group. The reaction conditions typically involve the use of inert atmospheres, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Di-tert-butylphosphino)biphenyl
- 1,1’-Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II)
Uniqueness
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Properties
Molecular Formula |
C28H38F6NOPS |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H38F6NOPS/c1-24(2,3)37(25(4,5)6)22-14-12-11-13-21(22)23(35(10)38(36)26(7,8)9)18-15-19(27(29,30)31)17-20(16-18)28(32,33)34/h11-17,23H,1-10H3/t23-,38?/m1/s1 |
InChI Key |
BELUDLNVUMPTFA-KYCCWORLSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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